

4-Chloro-1H-pyrrole-2-carbonitrile chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-1H-pyrrole-2-carbonitrile

Cat. No.: B1610475

[Get Quote](#)

An In-Depth Technical Guide to **4-Chloro-1H-pyrrole-2-carbonitrile**: Properties, Reactivity, and Applications

Authored by: A Senior Application Scientist Abstract

4-Chloro-1H-pyrrole-2-carbonitrile is a strategically important heterocyclic compound, serving as a versatile building block in the synthesis of complex molecular architectures. Its unique arrangement of a pyrrole core, an electron-withdrawing nitrile group, and a reactive chlorine atom imparts a distinct chemical personality, making it a valuable intermediate for drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, reactivity, synthetic methodologies, and key applications, offering field-proven insights for researchers and development professionals.

Introduction: The Strategic Value of a Functionalized Pyrrole

The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.^{[1][2][3]} The title compound, **4-Chloro-1H-pyrrole-2-carbonitrile**, elevates this core structure by incorporating two key functional groups that dictate its reactivity. The nitrile group at the C2 position and the chlorine atom at the C4 position are both electron-withdrawing, which significantly influences the electron density of the pyrrole ring. This electronic arrangement not only activates the C-Cl bond for nucleophilic substitution and

cross-coupling reactions but also modulates the acidity of the N-H proton. Consequently, this molecule is not merely a static structure but a dynamic synthon, primed for a variety of chemical transformations. Its derivatives have shown potential in the development of novel agents with antimicrobial and anticancer properties.^[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.

Physical and Chemical Properties

The key identifying and physical properties of **4-Chloro-1H-pyrrole-2-carbonitrile** are summarized below.

Property	Value	Reference
Molecular Formula	C ₅ H ₃ ClN ₂	[5]
Molecular Weight	126.54 g/mol	[5]
CAS Number	57097-45-7	[5]
Appearance	White to light yellow crystalline powder	[6]
Melting Point	92 °C	[7][8]
Boiling Point	115-120 °C at 10 mmHg	[9]
Solubility	Miscible with dichloromethane, tetrahydrofuran, benzene	[7]

Spectroscopic Signature

While specific spectral data requires experimental acquisition, the expected spectroscopic characteristics can be predicted based on the molecular structure:

- ¹H NMR: The spectrum would show distinct signals for the two protons on the pyrrole ring and a broad signal for the N-H proton. The chemical shifts would be influenced by the

anisotropic effects of the ring and the electron-withdrawing substituents.

- ^{13}C NMR: The spectrum will display five signals corresponding to the five carbon atoms in the molecule. The carbon bearing the nitrile group (C2) and the carbon bearing the chlorine (C4) would appear at characteristic downfield shifts.
- Infrared (IR) Spectroscopy: Key vibrational frequencies would include a sharp, strong absorption band around $2230\text{-}2245\text{ cm}^{-1}$ for the nitrile ($\text{C}\equiv\text{N}$) stretch, a broad band in the region of $3200\text{-}3400\text{ cm}^{-1}$ for the N-H stretch, and a C-Cl stretching vibration typically found in the $600\text{-}800\text{ cm}^{-1}$ region.[10]
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) and a characteristic $(\text{M}+2)^+$ peak with an intensity of approximately one-third of the M^+ peak, which is indicative of the presence of a single chlorine atom.

Synthesis of 4-Chloro-1H-pyrrole-2-carbonitrile

The synthesis of **4-Chloro-1H-pyrrole-2-carbonitrile** is typically achieved through a multi-step process starting from simpler pyrrole precursors. A common and logical pathway involves the initial introduction of the cyano group, followed by regioselective chlorination.

Synthetic Workflow

The following diagram illustrates a representative synthetic approach.

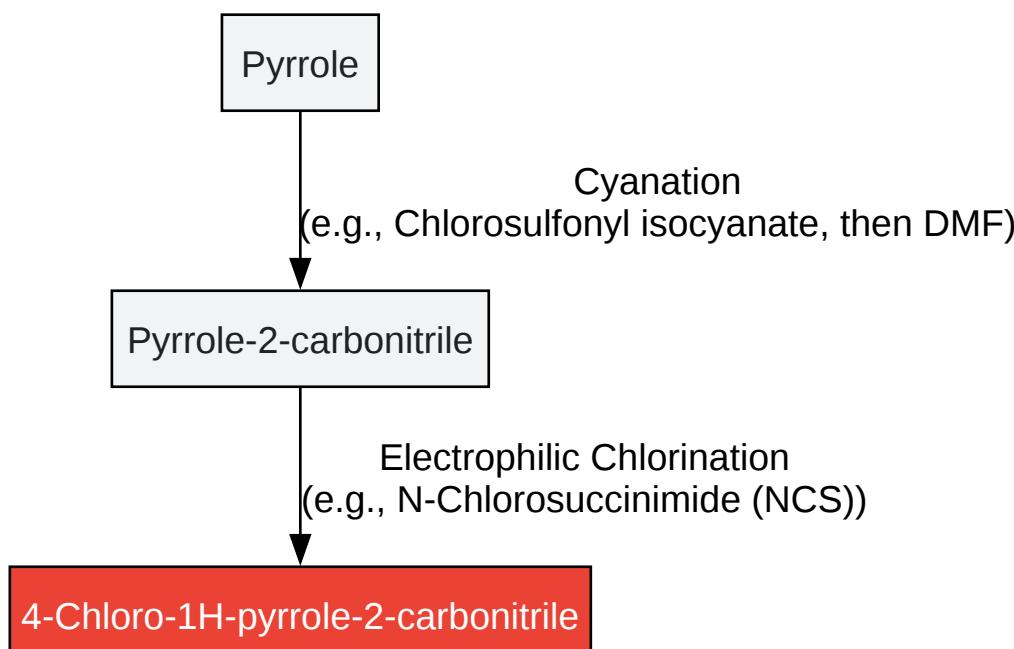


Figure 1: General Synthetic Workflow

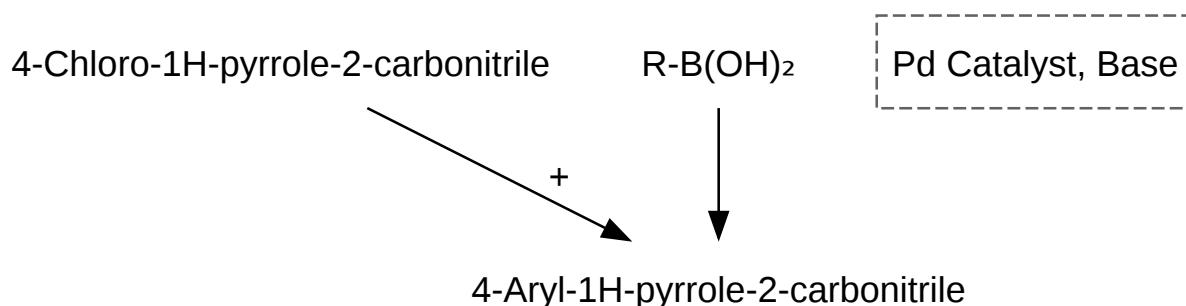


Figure 2: Suzuki-Miyaura Cross-Coupling Reaction

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scitechnol.com [scitechnol.com]

- 2. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile [smolecule.com]
- 5. 4-CHLORO-1H-PYRROLE-2-CARBONITRILE | 57097-45-7 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. PYRROLE-2-CARBONITRILE | 4513-94-4 | lookchem [lookchem.com]
- 8. Pyrrole-2-carbonitrile | CAS#:4513-94-4 | Chemsric [chemsrc.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- To cite this document: BenchChem. [4-Chloro-1H-pyrrole-2-carbonitrile chemical properties and reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1610475#4-chloro-1h-pyrrole-2-carbonitrile-chemical-properties-and-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com